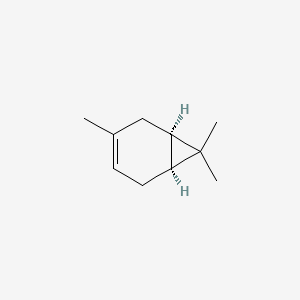

(-)-3-Carene

Description

Structure

3D Structure

Properties

CAS No. |

20296-50-8 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C |

physical_description |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Control of 3 Carene Production

Enzymatic Mechanisms of Carene Synthase Activity

The formation of the characteristic cyclopropane (B1198618) ring fused to a cyclohexene (B86901) ring in 3-carene (B45970) from the linear GPP substrate is a sophisticated cyclization cascade managed within the active site of a carene synthase (CarS). The general mechanism for monoterpene synthesis involves the ionization of GPP, which then cyclizes into an α-terpinyl cation intermediate. digitellinc.com This cation undergoes a subsequent cascade pathway to form a variety of monoterpene products. digitellinc.com The specific outcome is dictated by the unique structural features of the enzyme's active site.

Monoterpene synthases, including carene synthases, typically utilize geranyl diphosphate (B83284) (GPP) as their primary substrate. digitellinc.com However, the product profile of these enzymes can be remarkably diverse. Many TPSs are "multiproduct" enzymes, meaning a single enzyme can produce a spectrum of monoterpenes from GPP. nih.govresearchgate.net For instance, carene synthase often produces one major product, such as 3-carene, alongside a variety of minor products. digitellinc.com

The table below summarizes the product profiles of wild-type (WT) monoterpene synthases from Sitka spruce when incubated with GPP.

| Enzyme | Major Product | Major Product (%) | Second Major Product | Other Products |

| PsTPS-3car1 | (+)-3-Carene | Not specified | α-Terpinolene | (-)-Sabinene (B131225), etc. |

| PsTPS-3car2 | (+)-3-Carene | ~66% | α-Terpinolene | (-)-Sabinene, etc. |

| PsTPS-3car3 | (+)-3-Carene | Not specified | α-Terpinolene | (-)-Sabinene, etc. |

| PsTPS-sab | (-)-Sabinene | Not specified | α-Terpinolene | (+)-3-Carene, etc. |

The efficiency and product outcome of (-)-3-carene biosynthesis are determined by the kinetic properties of the responsible synthase enzymes. Kinetic characterization involves determining key parameters like the Michaelis-Menten constant (KM) and the maximum reaction rate (vmax). cuvillier.de The KM value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate; a lower KM suggests a higher affinity. cuvillier.de The catalytic efficiency is often expressed as kcat/KM.

Studies on the (+)-3-carene synthase-like family in Sitka spruce have revealed that subtle changes in amino acid sequence can significantly impact catalytic efficiency. nih.govnih.gov For example, research has pinpointed a specific amino acid position (596) in the enzyme that not only influences the product profile but also plays a role in catalytic efficiency. nih.govresearchgate.netnih.gov Enzymes that favor the production of (-)-sabinene, which involves a more complex reaction mechanism than the formation of (+)-3-carene, surprisingly exhibit higher catalytic rates and efficiencies. nih.gov This highlights the intricate relationship between the enzyme's structure, its kinetic performance, and the final product distribution.

Genomic and Proteomic Analysis of this compound Biosynthesis

The production of this compound is ultimately controlled at the genetic level. The identification and characterization of the genes encoding carene synthases, along with understanding their regulation, provide a complete picture of how plants control the synthesis of this compound.

In Sitka spruce, a small family of (+)-3-carene synthase-like genes has been identified and is strongly associated with the production of (+)-3-carene. nih.govnih.gov This family, designated PsTPS-3car, includes three distinct genes that code for (+)-3-carene synthases (PsTPS-3car1, PsTPS-3car2, PsTPS-3car3) and one gene encoding a (-)-sabinene synthase (PsTPS-sab). nih.govnih.gov

Members of this gene family share high pairwise amino acid sequence identity, ranging from 82.5% to 95.7%. nih.govresearchgate.net Despite this high similarity, functional differences are significant. A key discovery was the identification of a single amino acid residue at position 596 that critically determines whether the enzyme primarily produces (+)-3-carene or (-)-sabinene. nih.gov A leucine (B10760876) at this position promotes the formation of (+)-3-carene, while a phenylalanine directs the synthesis towards (-)-sabinene. nih.govnih.gov This functional divergence from a common ancestor illustrates a pattern of gene duplication followed by a shift in function. nih.govresearchgate.net

The table below outlines the key characteristics of the identified PsTPS gene family in Sitka spruce.

| Gene | Encoded Enzyme | Primary Product | Key Amino Acid (Position 596) |

| PsTPS-3car1 | PsTPS-3car1 | (+)-3-Carene | Leucine |

| PsTPS-3car2 | PsTPS-3car2 | (+)-3-Carene | Leucine |

| PsTPS-3car3 | PsTPS-3car3 | (+)-3-Carene | Leucine |

| PsTPS-sab | PsTPS-sab | (-)-Sabinene | Phenylalanine |

The amount of this compound produced is not solely dependent on the presence of the synthase gene but is also heavily regulated at the transcriptional (mRNA synthesis) and translational (protein synthesis) levels. mdpi.com Differential gene expression can be controlled by various regulatory elements, including promoters and enhancers that initiate transcription. reddit.com

In the context of 3-carene synthesis in Sitka spruce, the variation in the amount of this monoterpene between different genotypes is directly linked to differences in transcript and protein expression levels of the PsTPS-3car genes. nih.govnih.gov For example, genotypes that produce high levels of (+)-3-carene show higher levels of PsTPS-3car2 gene transcripts and corresponding enzyme protein. nih.gov This indicates that the regulation of gene expression is a critical factor in determining the chemical profile of the plant. The expression of these genes can be influenced by developmental cues and environmental stresses, such as herbivory or pathogen attack. mdpi.commdpi.com

A clear link exists between a plant's genetic makeup (genotype) and its chemical characteristics (phenotype), particularly its monoterpene profile. The levels of (+)-3-carene in Sitka spruce serve as a classic example of this correlation. nih.gov This compound is associated with the tree's resistance to the white pine weevil (Pissodes strobi), a major insect pest. nih.govnih.gov

Research has identified distinct genotypes of Sitka spruce that exhibit either resistance or susceptibility to this weevil. nih.gov Resistant genotypes, such as H898, are characterized by high levels of (+)-3-carene in their tissues. nih.gov Conversely, susceptible genotypes, like Q903, produce only trace amounts of this monoterpene. nih.govnih.gov

This phenotypic difference is directly attributable to genetic variations. The high (+)-3-carene phenotype in resistant trees is a result of a combination of factors, including:

Gene Copy Number Variation: Resistant genotypes may possess more copies of the PsTPS-3car genes. nih.gov

Differential Expression: Higher transcript and protein levels of PsTPS-3car2 are present in resistant trees. nih.govnih.gov

Enzymatic Efficiency: The specific enzymes produced in resistant genotypes may have higher catalytic efficiencies for producing (+)-3-carene. nih.gov

This strong genotype-phenotype correlation underscores the evolutionary significance of monoterpene diversity in plant defense mechanisms. mdpi.comnih.gov

Evolutionary Aspects of Terpene Synthase Functions

The vast structural diversity of terpenes, including this compound, is primarily the result of the functional evolution of the terpene synthase (TPS) enzyme family. d-nb.info These enzymes are considered metabolic gatekeepers, transforming a few common precursor molecules into a wide array of terpene scaffolds. nih.govresearchgate.net The evolution of the plant TPS family is characterized by repeated instances of gene duplication, followed by the loss, gain, or fusion of protein domains, leading to functional diversification. nih.govresearchgate.net This lineage-specific expansion of TPS clades has resulted in enzyme families that can range from a single gene to over 100 members, enabling the production of species-specific blends of terpenoids that mediate ecological interactions. nih.govoup.com

The ancestral TPS gene in land plants is believed to have encoded a bifunctional enzyme involved in producing ent-kaurene, a precursor to the essential phytohormone gibberellin. pnas.orgresearchgate.net Through parallel evolution, these foundational enzymes provided the genetic raw material for the diversification of TPSs involved in secondary metabolism. pnas.org This diversification is a key factor in plant adaptation, particularly in developing chemical defenses against herbivores and pathogens. nih.gov

A compelling example of this evolutionary process is found in the Sitka spruce (Picea sitchensis), which utilizes the monoterpene (+)-3-carene in its defense against the white pine weevil. nih.govnih.gov Research has identified a small family of closely related TPS genes in this species, including three (+)-3-carene synthases (PsTPS-3car1, PsTPS-3car2, PsTPS-3car3) and a (−)-sabinene synthase (PsTPS-sab). nih.gov These enzymes share high amino acid sequence identity (between 82.5% and 95.7%) and produce a similar range of minor monoterpene products, yet they differ significantly in their primary product. nih.gov This suggests a pattern of divergent evolution, where a (-)-sabinene synthase likely arose from a (+)-3-carene synthase ancestor through gene duplication and a subsequent shift in function. nih.gov

Detailed molecular studies involving domain swaps and site-directed mutagenesis have pinpointed specific amino acid residues that are critical for determining the final product of these enzymes. nih.govnih.gov A single amino acid at position 596, located near the active site, has been identified as a key determinant of the reaction outcome. nih.govnih.gov The presence of a leucine residue at this position promotes the formation of (+)-3-carene, while a phenylalanine residue directs the synthesis towards (−)-sabinene. nih.govnih.gov Homology modeling suggests this residue influences the product profile by differentially stabilizing the carbocation intermediate during the chemical reaction. nih.govnih.gov This inherent catalytic plasticity, where minor changes in protein structure can dramatically alter function, is a fundamental mechanism driving the evolution of new TPS capabilities and, consequently, the diversification of plant chemical defenses. nih.gov

The table below, derived from research on Sitka spruce TPS variants, illustrates the profound impact of single amino acid substitutions on the enzyme's product profile, highlighting the evolutionary potential inherent in these enzymes. nih.gov

| Enzyme/Variant | Key Amino Acid at Position 596 | Major Product | (+)-3-Carene (%) | (−)-Sabinene (%) | Other Major Products (%) |

|---|---|---|---|---|---|

| PsTPS-3car2 (Wild Type) | Leucine | (+)-3-Carene | 67.5 | 3.7 | α-Terpinolene (16.0) |

| PsTPS-sab (Wild Type) | Phenylalanine | (−)-Sabinene | 1.8 | 57.3 | α-Terpinolene (26.2) |

| Variant 6 (PsTPS-sab with L596F mutation) | Leucine | (+)-3-Carene | 33.7 | 22.2 | α-Terpinolene (25.1) |

| Variant 33 (PsTPS-3car2 with L596G mutation) | Glycine | Myrcene | 10.0 | 11.2 | Myrcene (27.0), α-Terpinolene (17.3), Limonene (B3431351) (17.0) |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Carene

Stereoselective Functionalization of the Carene Skeleton

The inherent chirality and structural features of the (-)-3-carene framework, including a trisubstituted double bond and adjacent cyclopropane (B1198618) ring, make it an ideal substrate for stereoselective modifications.

Regioselective Epoxidation and Oxidation Reactions

The double bond in 3-carene (B45970) is susceptible to epoxidation and oxidation, often proceeding with high regio- and stereoselectivity. The oxidation of 3-carene can yield a variety of products, including epoxides and allylic oxidation derivatives. researchgate.net

One common method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, the epoxidation of 3-carene with aqueous hydrogen peroxide in a catalytic system comprising manganese sulfate (B86663), salicylic (B10762653) acid, and sodium bicarbonate in acetonitrile (B52724) selectively produces trans-3,4-epoxy-caran. nih.govnih.gov The yield of the epoxide can be significant, reaching up to 75% under certain conditions, such as using a rhenium catalyst at room temperature. nih.gov Oxidation reactions using metalloporphyrins as catalysts with aqueous hydrogen peroxide have been shown to produce both α-3,4-epoxycarane and β-3,4-epoxycarane. researchgate.net

Biocatalytic methods have also been explored for the selective oxidation of the carene skeleton. Cell suspension cultures of Nicotiana tabacum and Catharanthus roseus can introduce oxygenated functional groups into the C=C double bond and at allylic positions in a regio- and enantioselective manner. organic-chemistry.org Similarly, biotransformation of (+)-Δ³-carene by the larvae of the common cutworm (Spodoptera litura) results in regioselective hydroxylation followed by stereoselective epoxidation. nih.gov

| Reagent/Catalyst System | Major Product(s) | Reference(s) |

|---|---|---|

| Aqueous H₂O₂ / MnSO₄, Salicylic Acid, NaHCO₃ | trans-3,4-epoxy-caran | nih.gov, nih.gov |

| Aqueous H₂O₂ / Rhenium Catalyst | 3-Carene epoxide (75% yield) | nih.gov |

| Aqueous H₂O₂ / Metalloporphyrins | α-3,4-epoxycarane, β-3,4-epoxycarane | researchgate.net |

| Spodoptera litura larvae (Biotransformation) | Regioselective hydroxylation and stereoselective epoxidation products | nih.gov |

Formation of Hydroxylated and Carbonylated Derivatives (e.g., 3-Caren-5-one)

Alongside epoxidation, allylic oxidation is a key transformation of 3-carene, leading to valuable hydroxylated and carbonylated derivatives. The primary product of the allylic oxidation of 3-carene is often 3-caren-5-one. youtube.com This ketone is frequently observed as a by-product in epoxidation reactions, particularly when using catalytic systems that can also promote allylic oxidation. nih.govnih.gov

For example, during the catalytic oxidation of 3-carene with a cobalt catalyst, 3-caren-5-one and 3-carene-2,5-dione were noted as products. nih.gov Similarly, oxidation with metalloporphyrins identified 3-caren-5-one and 3-carene-2,5-dione as major products. researchgate.net The selective synthesis of this compound-2,5-dione can be achieved through the liquid-phase allylic oxidation of (+)-3-carene using tert-butyl hydroperoxide (TBHP) and O₂ with a copper(II) chloride catalyst supported on activated carbon (CuCl₂/AC). researchgate.net Under optimized conditions, this method can achieve 100% conversion of (+)-3-carene with a 78% selectivity for this compound-2,5-dione. researchgate.net

| Reagent/Catalyst System | Major Product(s) | Reference(s) |

|---|---|---|

| tert-Butyl hydroperoxide (TBHP), O₂, CuCl₂/AC | This compound-2,5-dione | researchgate.net |

| Cobalt Catalyst | 3-Caren-5-one, 3-Carene-2,5-dione | nih.gov |

| Various homogeneous catalysts (Autoxidation) | 3-Caren-5-one | youtube.com |

Synthesis of Sulfur- and Selenium-Containing Analogues

The synthesis of direct analogues of the carene skeleton where a carbon atom in the bicyclic ring system is replaced by a sulfur or selenium atom is not extensively documented in the surveyed scientific literature. However, the versatility of 3-carene as a chiral starting material allows for the synthesis of complex derivatives that incorporate sulfur-containing heterocycles. For example, a series of 1,3,4-thiadiazole-amide compounds that retain the gem-dimethylcyclopropane ring characteristic of the carene structure have been designed and synthesized. organic-chemistry.org This approach involves modifying functional groups derived from the carene skeleton rather than altering the core carbocyclic framework itself.

Derivatization into Chiral Ligands and Amino Compounds

The chiral scaffold of this compound is an excellent starting point for the synthesis of various nitrogen-containing compounds, including chiral ligands and auxiliaries that are valuable in asymmetric synthesis.

Preparation of Aziridines and Azido-alcohols

A key pathway to amino compounds from 3-carene involves the initial formation of an aziridine (B145994) ring across the double bond. A straightforward method for this transformation involves reacting (+)-3-carene with chloramine-T trihydrate to yield the corresponding N-tosylaziridine derivative. nih.gov Aziridines are highly versatile synthetic intermediates due to the strain in their three-membered ring, which facilitates ring-opening reactions with various nucleophiles. researchgate.net

Subsequent regioselective ring-opening of the N-tosylaziridine derivative with a nucleophile such as sodium azide (B81097) leads to the formation of an azido-amine. nih.gov This product is a valuable precursor for other functional groups and is conceptually related to azido-alcohols, which are important synthetic precursors for β-amino alcohols, aziridines, and other value-added chemicals. acs.org

Synthesis of Enantiopure 1,2-Diamines and Related Chiral Auxiliaries

The azido-amine intermediate derived from 3-carene can be readily converted into an enantiopure 1,2-diamine. This is achieved through the reduction of the azide functional group, which yields an optically pure mono-N-tosylated-1,2-diamine. nih.gov

These 1,2-diamines derived from 3-carene are not only valuable synthetic targets but also serve as effective chiral ligands and auxiliaries in asymmetric catalysis. The mono-N-tosylated-1,2-diamine has proven to be an effective ligand in the asymmetric transfer hydrogenation of aromatic ketones. nih.gov Furthermore, it can be transformed into other chiral ligands by alkylation of the amino group for applications such as the asymmetric addition of diethylzinc (B1219324) to benzaldehydes. nih.gov In addition to diamines, other chiral ligands, such as bipyridines, have been prepared from (+)-3-carene and utilized in asymmetric synthesis.

| Starting Material | Key Intermediate(s) | Final Product/Auxiliary | Application | Reference(s) |

|---|---|---|---|---|

| (+)-3-Carene | N-Tosylaziridine, Azido-amine | Mono-N-tosylated-1,2-diamine | Ligand for asymmetric transfer hydrogenation | nih.gov |

| (+)-3-Carene | - | Chiral bipyridine ligand | General asymmetric synthesis |

Development of Chiral Phosphites and Other Bidentate Ligands

The synthesis of chiral phosphites and other bidentate ligands is a significant area of research in asymmetric catalysis. These ligands play a crucial role in controlling the stereochemical outcome of metal-catalyzed reactions. While various chiral backbones are employed for the synthesis of these ligands, extensive literature searches did not yield specific examples of chiral phosphites or other bidentate ligands being developed directly from the this compound scaffold. The common precursors for such ligands tend to be molecules with axial chirality like BINOL, or those derived from carbohydrates and other readily available chiral pool sources.

Skeletal Rearrangements and Isomerization Chemistry

The rigid, bicyclic structure of this compound makes it an interesting substrate for studying skeletal rearrangements and isomerization reactions. These transformations can unlock access to other valuable terpene isomers.

The isomerization of 3-carene to its isomer, 2-carene (B1609329), is a key transformation as 2-carene can serve as a precursor for other valuable compounds. This conversion is often achieved using a base catalyst. One effective method involves the use of an alkaline catalyst system of sodium/o-chlorotoluene. orientjchem.orgorientjchem.org This reaction can be performed in the presence of a solvent like xylene or under solvent-free conditions. orientjchem.orgorientjchem.org Studies have shown that solvent-free isomerization can achieve a conversion of 27.72% with a selectivity of 83.27% for 2-carene after 24 hours of reflux. orientjchem.orgorientjchem.org In comparison, the reaction with xylene as a solvent yielded a 23.59% conversion and 86.87% selectivity under similar conditions. orientjchem.org

Other catalysts have also been reported for this isomerization, including solid bases such as magnesium oxide (MgO) and calcium oxide (CaO), as well as nickel on silica (B1680970) (Ni/SiO₂), glauconite (B1166050), and basic zeolites. orientjchem.org However, many of these alternative methods often require high temperatures and may result in lower selectivity for 2-carene. orientjchem.org

Table 1: Comparison of Catalytic Systems for 3-Carene Isomerization

| Catalyst System | Solvent | Conversion (%) | Selectivity (%) | Reaction Time (hours) |

| Na/o-chlorotoluene | None | 27.72 | 83.27 | 24 |

| Na/o-chlorotoluene | Xylene | 23.59 | 86.87 | 24 |

The mechanism for the base-catalyzed isomerization of 3-carene to 2-carene is understood to proceed through a carbanion intermediate. orientjchem.orgresearchgate.net In the case of the sodium/o-chlorotoluene catalytic system, the reaction between sodium metal and o-chlorotoluene generates a salt containing a carbanion that acts as a strong base. orientjchem.orgresearchgate.net This strong base is capable of abstracting a proton from the saturated C-4 position of the 3-carene molecule. orientjchem.org The resulting carbanion then undergoes an electronic rearrangement, which leads to the formation of the more thermodynamically stable 2-carene isomer. orientjchem.orgresearchgate.net The entire process is a classic example of an olefin isomerization reaction driven by a strong base catalyst in a homogeneous system. orientjchem.org

When subjected to high temperatures in the absence of a catalyst, 3-carene undergoes thermal degradation, or pyrolysis, breaking down into a variety of smaller hydrocarbon products. Experimental studies conducted in a single pulse shock tube at temperatures ranging from 920 K to 1220 K have identified the primary products of this decomposition. ias.ac.inresearchgate.net The observed products include a range of linear and cyclic molecules. ias.ac.inresearchgate.net Theoretical calculations suggest that the initiation step involves the opening of the C3 ring. ias.ac.in

The major products formed during the pyrolysis of 3-carene are isoprene, allene, and butadiene. ias.ac.in Other significant products include acetylene, cyclopentadiene, benzene, toluene, p-xylene, and hexatriene. ias.ac.inresearchgate.net The distribution and yield of these products are dependent on the specific temperature and reaction conditions. ias.ac.in

Table 2: Products Observed in the Thermal Decomposition of 3-Carene

| Compound | Chemical Formula |

| Acetylene | C₂H₂ |

| Allene | C₃H₄ |

| Butadiene | C₄H₆ |

| Isoprene | C₅H₈ |

| Cyclopentadiene | C₅H₆ |

| Benzene | C₆H₆ |

| Hexatriene | C₆H₈ |

| Toluene | C₇H₈ |

| p-Xylene | C₈H₁₀ |

Cascade Reactions and Complex Molecule Synthesis from this compound Precursors

The unique structure of this compound and its derivatives can be leveraged to construct more complex molecular architectures through cascade reactions. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

Research has demonstrated that the 3-carene skeleton is a valuable starting point for the synthesis of biologically relevant heterocyclic scaffolds. Specifically, novel inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) featuring hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane cores have been synthesized from (+)-3-carene. The principles of this synthesis are directly applicable to the (-)-enantiomer.

The synthetic pathway commences with the catalytic isomerization of (+)-3-carene to (+)-2-carene. This intermediate, (+)-2-carene, then undergoes a reaction with various heteroaromatic aldehydes. This key step constructs the complex bicyclic systems in a cascade fashion. The reaction of carenes with carbonyl compounds can proceed to form these intricate scaffolds, which are of significant interest in medicinal chemistry.

Total Synthesis of Natural Products (e.g., Ingenol)

The monoterpene this compound has proven to be a valuable and cost-effective chiral starting material for the total synthesis of complex natural products. A notable example is the efficient, highly stereocontrolled synthesis of (+)-ingenol, a diterpenoid with significant anticancer activity. The synthesis of (+)-ingenol from (+)-3-carene, which is chemically equivalent to using this compound and obtaining the enantiomeric product, showcases a two-phase strategy that mimics biosynthetic pathways. This approach allows for the creation of fully synthetic analogs of bioactive ingenanes, addressing pharmacological limitations and providing a blueprint for chemical production.

The synthesis proceeds in 14 steps and is designed with a cyclase phase followed by an oxidase phase. This methodology is a viable alternative to isolation from natural sources or bioengineering for producing complex polyoxygenated terpenoids.

The initial steps involve the transformation of (+)-3-carene into a key intermediate diene. This is achieved through a sequence of reactions including chlorination with N-chlorosuccinimide (NCS), ozonolysis to yield a chloroketone, and a one-pot reductive alkylation and aldol (B89426) reaction. This sequence efficiently installs the necessary functionalities for subsequent cyclization reactions.

A pivotal step in the synthesis is the Pauson-Khand reaction, which is employed to construct the core carbon framework. Following the cyclase phase, the molecule undergoes a series of carefully orchestrated oxidation reactions. A key transformation in the oxidase phase is a vinylogous pinacol (B44631) rearrangement, which establishes the characteristic bridged ring system of the ingenane (B1209409) skeleton. The stereochemistry of the final product is meticulously controlled throughout the synthetic sequence, leveraging the inherent chirality of the starting material, (+)-3-carene.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Chlorination | N-chlorosuccinimide (NCS) | Chloro-carene derivative |

| 2 | Ozonolysis | O3, thiourea | Chloroketone |

| 3 | Reductive Alkylation/Aldol | Lithium naphthalenide, HMPA | Aldol product |

| ... | ... | ... | ... |

| Cyclase Phase | Pauson-Khand reaction | Co2(CO)8 | Tigliane-type core |

| ... | ... | ... | ... |

| Oxidase Phase | Pinacol Rearrangement | Lewis acid | (+)-Ingenol |

Exploration of Novel Ring Systems

The unique bicyclic structure of this compound, featuring a fused cyclopropane and cyclohexene (B86901) ring, provides a versatile scaffold for the synthesis of novel ring systems. Through various chemical transformations, new carbocyclic and heterocyclic frameworks can be constructed, often with high stereoselectivity.

One approach to novel ring systems involves the functionalization of the double bond in 3-carene. For instance, reaction with chlorosulfonyl isocyanate leads to the formation of a β-lactam. This transformation proceeds with the retention of the bicyclic carene skeleton, introducing a four-membered heterocyclic ring.

Another strategy involves the synthesis of spiro-heterocyclic compounds. By introducing an α-activated acid ester functionality to the carene framework, condensation reactions with reagents like isatin (B1672199) and malononitrile, catalyzed by DABCO, can yield diastereomeric spiro compounds.

Furthermore, the synthesis of aziridines and subsequently diaminocaranes from (+)-3-carene has been demonstrated. This involves the stereoselective epoxidation of the double bond, followed by ring-opening with sodium azide to form an azido-alcohol. Subsequent cyclization affords the corresponding aziridine diastereoisomers. These aziridines can then be converted to azido (B1232118) amines by another ring-opening reaction with sodium azide, which are then reduced to the final diamine diastereoisomers. These transformations introduce a three-membered nitrogen-containing heterocycle and subsequently open it to create functionalized aminocaranes, which are valuable chiral ligands in asymmetric synthesis.

| Starting Material | Reaction Type | Key Reagents | Resulting Ring System |

| (+)-3-carene | Cycloaddition | Chlorosulfonyl isocyanate | β-lactam |

| α-activated acid ester of carene | Condensation | Isatin, malononitrile, DABCO | Spiro-heterocycle |

| (+)-3-carene | Epoxidation, Azide ring-opening, Cyclization | m-CPBA, NaN3 | Aziridine |

| Carene-derived aziridine | Azide ring-opening, Reduction | NaN3, H2/Pd | Diaminocaranes |

Mechanistic Biochemical and Molecular Studies of 3 Carene Interactions

Molecular Mechanisms of Antimicrobial Actions

(-)-3-Carene demonstrates significant antimicrobial properties by targeting multiple critical sites within bacterial cells, leading to a cascade of events that ultimately result in cell death. nih.govnih.gov Its mechanisms range from the physical disruption of cellular barriers to the intricate inhibition of essential metabolic pathways.

One of the primary antimicrobial actions of this compound involves the structural degradation of the bacterial cell wall and membrane. mdpi.com Studies on the meat spoilage bacterium Pseudomonas lundensis have shown that treatment with 3-carene (B45970) leads to the destruction of the cell wall and membrane. mdpi.comnih.gov This damage compromises the cell's physical barrier, resulting in the leakage of intracellular components, such as alkaline phosphatase (AKP). nih.govmdpi.com

Investigations using scanning electron microscopy (SEM) have visually confirmed this damage. nih.govnih.gov For instance, 3-carene was observed to cause more significant morphological damage and structural harm to the Gram-positive bacterium Brochothrix thermosphacta compared to the Gram-negative Pseudomonas fluorescens. nih.govnih.gov The disruption of the cell membrane's barrier function is further evidenced by the release of cytoplasmic contents, including potassium ions and proteins. nih.govnih.gov This loss of integrity disrupts crucial cellular processes and is a key factor in the bactericidal effect of the compound. nih.gov

Table 1: Effects of this compound on Bacterial Cell Structure

| Bacterial Species | Observed Effect | Method of Observation | Reference |

|---|---|---|---|

| Pseudomonas lundensis | Destruction of cell walls and membranes; leakage of alkaline phosphatase and cellular contents. | Biochemical assays | mdpi.com, nih.gov |

| Brochothrix thermosphacta | Significant damage to cell morphology and wall structure; leakage of alkaline phosphatase. | Scanning Electron Microscopy (SEM), Biochemical assays | nih.gov, nih.gov |

| Pseudomonas fluorescens | Distortion of cell morphology; less severe damage compared to B. thermosphacta. | Scanning Electron Microscopy (SEM) | nih.gov, nih.gov |

This compound also exerts its antimicrobial effects by targeting cellular metabolism. nih.govmdpi.com It has been found to inhibit the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and energy production. mdpi.comnih.gov This inhibition disrupts the cell's ability to generate adenosine (B11128) triphosphate (ATP), the primary energy currency. nih.gov Evidence for this includes the observed reduction in ATP content and the disordered activity of key TCA cycle enzymes like succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH) in bacteria such as B. thermosphacta and P. fluorescens following 3-carene treatment. nih.gov

Molecular docking studies have further suggested that 3-carene can bind to and potentially inhibit vital enzymes. mdpi.comnih.gov These potential protein targets include:

MurA: An enzyme that catalyzes the first committed step in the biosynthesis of the bacterial cell wall, making it a recognized antibiotic target. mdpi.com

AtpD: A subunit of ATP synthase, the enzyme complex responsible for the synthesis of ATP. mdpi.comnih.gov

By inhibiting these enzymes and disrupting the TCA cycle, 3-carene effectively chokes the bacterial cell's energy production and biosynthetic pathways, leading to metabolic collapse and cell death. nih.govmdpi.comnih.gov

Modulation of Enzyme Activity at the Molecular Level

In addition to its antimicrobial properties, derivatives of 3-carene have been investigated for their ability to inhibit enzymes relevant to human health, particularly in the context of cancer therapy.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing DNA lesions, including those caused by topoisomerase I (TOP1) inhibitors used in cancer chemotherapy. mdpi.comnih.gov By repairing this DNA damage, TDP1 can contribute to cancer cell resistance against such drugs. biorxiv.org Consequently, inhibiting TDP1 is a promising strategy to enhance the efficacy of existing cancer treatments. mdpi.com

Novel structural types of TDP1 inhibitors have been synthesized using (+)-3-carene as a starting material. mdpi.com These monoterpene-derived compounds, featuring hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds, have demonstrated potent inhibition of the TDP1 enzyme at micro- and submicromolar levels. mdpi.com The most potent of these synthesized compounds exhibited an IC₅₀ value of 0.65 μM. mdpi.com

Further studies showed that these 3-carene-derived TDP1 inhibitors could act synergistically with the TOP1 inhibitor topotecan. mdpi.com This synergistic effect was observed in wild-type human cells but not in cells where the TDP1 gene was knocked out, confirming that the effect is specifically caused by the inhibition of TDP1. mdpi.com This research highlights the potential of the 3-carene scaffold in developing new chemosensitizing agents for cancer therapy. mdpi.com

Table 2: TDP1 Inhibition by a (+)-3-Carene Derivative

| Compound Type | Scaffold | Target Enzyme | Potency (IC₅₀) | Therapeutic Implication | Reference |

|---|---|---|---|---|---|

| Monoterpene-derived compound | 3-oxabicyclo[3.3.1]nonane | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | 0.65 μM | Enhancing efficacy of TOP1 inhibitors in cancer therapy | mdpi.com |

Laccase Inhibitory Mechanisms

Laccases are copper-containing oxidase enzymes involved in various biological processes, including lignin (B12514952) degradation and morphogenesis in fungi. nih.gov The catalytic center of laccase contains four copper atoms, which are crucial for the enzyme's redox reactions. nih.gov Inhibition of laccase can occur through various mechanisms, often involving interference with this copper-based catalytic site. nih.gov For example, small anions such as fluoride, chloride, cyanide, and azide (B81097) can bind to the type 2 (T2) and type 3 (T3) copper ions, thereby preventing the internal electron transfer necessary for catalysis. nih.gov Metal chelators are also known inhibitors of laccase activity.

While the general mechanisms of laccase inhibition by various compounds are well-documented, specific mechanistic studies detailing the interaction between this compound and laccase, or its potential inhibitory effects, are not prominently available in the current scientific literature. The interaction would likely be investigated through enzyme kinetics, spectroscopy, and computational modeling to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor and to identify its binding site on the enzyme.

Cellular and Molecular Effects on Osteoblast Activity (In Vitro)

Osteoblasts are the cells responsible for bone formation, and their activity is regulated by a complex network of signaling pathways. nih.gov Among the most critical are the Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.govnih.gov These pathways are central to controlling osteoblast proliferation, differentiation, and function. nih.govresearchgate.net

In vitro studies on mouse osteoblastic MC3T3-E1 cells have shown that 3-carene can stimulate osteoblast differentiation. The stimulatory effect of 3-carene on bone cell mineralization appears to be associated with its ability to induce the expression and/or activation of MAPKs. Activation of the ERK and p38 MAPK pathways is known to phosphorylate and regulate key transcription factors, such as Runt-related transcription factor 2 (Runx2), which is essential for osteogenesis and the expression of bone matrix protein genes. windows.net The induction of these signaling cascades by 3-carene suggests a molecular mechanism by which it may promote anabolic activity in bone metabolism.

Table 1: Research Findings on the Effect of 3-Carene on Osteoblast Signaling

| Cell Line | Compound | Observed Effect | Associated Signaling Pathway |

|---|---|---|---|

| Mouse osteoblastic MC3T3-E1 | 3-Carene | Stimulation of mineralization | Induction of protein expression/activation of Mitogen-Activated Protein Kinases (MAPKs) |

Regulation of Gene Expression for Mineralization-Related Proteins (e.g., Osteopontin (B1167477), Type I Collagen)

Research has indicated that the stimulatory effect of this compound on bone mineralization is linked to its ability to modulate the expression of genes crucial for this process. Specifically, this compound has been shown to induce the transcript levels of genes encoding for key mineralization-related proteins, namely osteopontin and type I collagen. researchgate.net

In a study utilizing mouse osteoblastic MC3T3-E1 subclone 4 cells, treatment with a low concentration of 3-carene was found to promote the expression of these critical osteoblast markers. researchgate.net This upregulation of osteopontin and type I collagen gene expression is a significant finding, as these proteins are fundamental components of the bone matrix and are essential for its structural integrity and mineralization.

The observed effects of this compound on the gene expression of these proteins are summarized in the table below.

| Compound | Target Gene | Cell Line | Effect |

| This compound | Osteopontin | Mouse osteoblastic MC3T3-E1 subclone 4 | Upregulation of transcript levels researchgate.net |

| This compound | Type I Collagen | Mouse osteoblastic MC3T3-E1 subclone 4 | Upregulation of transcript levels researchgate.net |

This targeted regulation of gene expression suggests a specific molecular pathway through which this compound exerts its anabolic activity in bone metabolism. The induction of osteopontin and type I collagen provides a molecular basis for the observed increase in mineralization in osteoblastic cell cultures treated with this compound. researchgate.net Further research is warranted to fully elucidate the precise transcription factors and signaling pathways involved in this regulatory process.

Environmental Atmospheric Chemistry of 3 Carene

Atmospheric Degradation Pathways

In the troposphere, (-)-3-carene primarily reacts with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals and ozone (O₃) during the night uni-koeln.decopernicus.orgoup.com. These reactions initiate a cascade of chemical transformations that lead to the formation of various oxidized products, including those that can partition into the particle phase.

Reactions with Atmospheric Oxidants (OH Radicals, Ozone, Nitrate Radicals)

The rate constants for the primary oxidation reactions of this compound have been determined experimentally and theoretically. The reaction of this compound with the hydroxyl radical (OH) proceeds with a rate constant of approximately (8.0±0.5)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 304 K copernicus.orgcopernicus.org, and a similar value of (8.1±0.3)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 K has been reported researchgate.net. The reaction with ozone (O₃) has a slower rate constant of about (4.4±0.2)×10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 300 K copernicus.orgcopernicus.org. Nitrate radical (NO₃) oxidation of this compound has also been investigated copernicus.org. These reactions initiate radical chain processes involving peroxy radicals (RO₂), which can lead to the formation of more oxygenated species and organic nitrates uni-koeln.decopernicus.org. Organic nitrates, formed from the reaction of NO with RO₂ radicals derived from this compound, have a yield of 0.25±0.04 and are important for SOA formation due to their lower volatility and higher hydrophilicity copernicus.orgcopernicus.org.

Table 1: Key Reaction Rate Constants for this compound Oxidation

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| This compound | OH | (8.0±0.5)×10⁻¹¹ | 304 | copernicus.orgcopernicus.org |

| This compound | OH | (8.1±0.3)×10⁻¹¹ | 297 | researchgate.net |

| This compound | O₃ | (4.4±0.2)×10⁻¹⁷ | 300 | copernicus.orgcopernicus.org |

| Caronaldehyde | OH | (4.6±1.6)×10⁻¹¹ | 300 | copernicus.orgcopernicus.org |

Primary Oxidation Products and Reaction Intermediates

The ozonolysis of this compound generates Criegee intermediates (CIs), which can undergo unimolecular isomerization, leading to the formation of "primary" peroxy radicals (RO₂). These RO₂ radicals can then participate in autoxidation, a process that adds more oxygen atoms to the molecule uni-koeln.decopernicus.org. A significant primary oxidation product identified from the OH and O₃ reactions with this compound is caronaldehyde uni-koeln.decopernicus.orgcopernicus.orgacs.org. The yield of caronaldehyde from the OH-initiated oxidation is approximately 0.30±0.05, while the yield from ozonolysis is 0.06±0.02 copernicus.orgcopernicus.org. Theoretical studies suggest that alkoxy bond scission within the cyclohexyl ring is a key pathway that facilitates the formation of highly oxygenated organic molecules (HOMs) nih.govacs.orgosti.gov. The abstraction of primary hydrogens from methyl groups is also indicated as a potentially rapid reaction pathway nih.gov. The OH yield from the ozonolysis of this compound has been reported as 0.65±0.10, with theoretical calculations suggesting values between 0.56 and 0.59 copernicus.orgcopernicus.orgresearchgate.net.

Table 2: Key Oxidation Products and Yields from this compound

| Product | Initiating Oxidant | Yield | Reference(s) |

| Caronaldehyde | OH | 0.30 ± 0.05 | copernicus.orgcopernicus.org |

| Caronaldehyde | O₃ | 0.06 ± 0.02 | copernicus.orgcopernicus.org |

| Organic Nitrate | NO/RO₂ | 0.25 ± 0.04 | copernicus.orgcopernicus.org |

Formation of Highly Oxygenated Organic Molecules (HOMs)

Highly Oxygenated Organic Molecules (HOMs) are characterized by having six or more oxygen atoms and are formed through autoxidation processes involving peroxy radicals nih.govuni-koeln.decopernicus.org. These molecules are crucial precursors to secondary organic aerosol due to their low volatility.

Monomer and Dimer Formation Pathways

The ozonolysis of this compound has been shown to produce a range of HOMs, including monomers with molecular formulas such as C₇₋₁₀H₁₀₋₁₈O₆₋₁₄ and dimers with formulas like C₁₇₋₂₀H₂₄₋₃₄O₆₋₁₈ copernicus.orgcopernicus.orgresearchgate.netresearchgate.net. Studies indicate that this compound ozonolysis yields higher concentrations of HOMs compared to α-pinene, suggesting distinct formation pathways copernicus.orgcopernicus.orgresearchgate.netresearchgate.net. The formation of these HOMs is often initiated by the addition of O₃ to the double bond, leading to Criegee intermediates that can undergo subsequent unimolecular reactions and oxygen additions copernicus.org. Alkoxy bond scission within the cyclohexyl ring is also a significant pathway contributing to efficient HOM formation nih.govacs.orgosti.gov.

Influence of Environmental Parameters (Temperature, Relative Humidity) on HOM Yields

Environmental conditions such as temperature and relative humidity (RH) significantly influence the yield and distribution of HOMs. Experimental data show that HOM signals from this compound ozonolysis decrease substantially at lower temperatures, with estimated molar HOM yields dropping from approximately 3% at 20°C to about 0.5% at 0°C copernicus.orgcopernicus.orgresearchgate.net. Temperature also affects the distribution of HOMs, leading to an increase in the observed dimer-to-monomer ratios from roughly 0.8 at 20°C to 1.5 at 0°C copernicus.orgcopernicus.orgresearchgate.net. Furthermore, HOM monomers with fewer oxygen atoms (6-7) tend to condense more efficiently onto particles at colder temperatures, whereas HOMs with a higher degree of oxygenation (≥9) and dimers condense irreversibly even at higher temperatures copernicus.orgcopernicus.orgresearchgate.net. While studies on limonene (B3431351) suggest higher RH promotes HOM generation rsc.org, research on this compound indicates that under dry conditions (<2% RH), SOA formation shows minimal temperature dependence, but the mass fraction of key oxidation products does exhibit temperature dependence, favoring condensation at lower temperatures rsc.org.

Table 3: Influence of Temperature on HOM Formation from this compound Ozonolysis

| Temperature (°C) | Estimated Molar HOM Yield (%) | Dimer-to-Monomer Ratio | Reference(s) |

| 20 | ~3 | ~0.8 | copernicus.orgcopernicus.orgresearchgate.net |

| 0 | ~0.5 | ~1.5 | copernicus.orgcopernicus.orgresearchgate.net |

Secondary Organic Aerosol (SOA) Formation

This compound is recognized as an important precursor for the formation of Secondary Organic Aerosol (SOA) in the atmosphere nih.govuni-koeln.decopernicus.orgacs.orgosti.govcopernicus.orgresearchgate.netrsc.orgnih.gov. Its oxidation pathways can lead to higher SOA mass yields compared to other monoterpenes like α-pinene copernicus.orgrsc.orgnih.gov. For instance, studies have reported that the NO₃ oxidation of this compound can result in SOA yields ranging from 38–65%, significantly higher than the yields observed for α-pinene (0%) under similar conditions acs.org. In chamber experiments, this compound ozonolysis produced 4.7 μg m⁻³ of SOA, corresponding to a mass yield of 31% nih.gov. The low volatility of HOMs, which are products of this compound oxidation, ensures their efficient partitioning into the particle phase, thereby contributing to SOA formation even at low yields nih.gov. The condensation behavior of these products is also influenced by temperature; for example, the cis-3-caric acid product from this compound ozonolysis shows efficient condensation on existing particles, particularly at lower temperatures nih.gov.

Table 4: SOA Yields from this compound Oxidation

| Precursor | Oxidant | SOA Yield (%) | Conditions | Reference(s) |

| This compound | Ozonolysis | 31% | Steady state (4.7 μg m⁻³ SOA) | nih.gov |

| This compound | NO₃ oxidation | 38–65% | 10 μg m⁻³ mass loading | acs.org |

The temperature dependence of SOA formation is complex; while under dry conditions, SOA mass concentration shows minimal temperature dependence, the mass fraction of key oxidation products suggests enhanced condensation at lower temperatures rsc.org. Conversely, higher temperatures may favor evaporation and further reactions of these products rsc.org.

Compound List:

this compound (Δ³-carene)

Hydroxyl radical (OH)

Ozone (O₃)

Nitrate radical (NO₃)

Criegee intermediates (CIs)

Peroxy radicals (RO₂)

Hydroperoxy radicals (HO₂)

Organic nitrates (RONO₂)

Caronaldehyde

Highly Oxygenated Organic Molecules (HOMs)

α-pinene

cis-3-caric acid

3 Carene As a Renewable Feedstock in Sustainable Industrial Chemistry

Biorefinery Concepts and Sustainable Sourcing from Turpentine (B1165885) Oil

The utilization of (-)-3-carene is rooted in the biorefinery concept, which aims to convert biomass into a range of value-added products. researchgate.net Turpentine oil, particularly crude sulfate (B86663) turpentine (CST), is a byproduct of the kraft pulping process of softwood and is not in competition with food crops, making it an attractive and sustainable raw material. rsc.orgstoraenso.com This oil is a complex mixture of terpenes, with the primary components being α-pinene, β-pinene, and 3-carene (B45970). researchgate.netresearchgate.net The exact composition can vary significantly depending on the source, with some pine species yielding turpentine containing up to 42% 3-carene. wikipedia.orggoogle.com

Sustainable sourcing involves the efficient extraction and fractionation of turpentine from the pulping process. storaenso.com In a biorefinery model, CST is first collected and then purified. Subsequently, fractional distillation is employed to separate the individual terpene isomers. kazima.in Due to the close boiling points of β-pinene and 3-carene, separating them through simple distillation can be challenging. google.com Advanced separation techniques or chemical conversion of one component to facilitate separation may be employed to obtain high-purity 3-carene for chemical synthesis. google.commdpi.com This approach aligns with the principles of green chemistry by utilizing a waste stream from an existing industry to create new, bio-based materials. reagent.co.ukrsc.org

Conversion into Bio-based Monomers for Polymer Synthesis

The unique chemical structure of this compound, featuring a strained cyclopropane (B1198618) ring and a cyclohexene (B86901) ring, makes it a versatile precursor for various monomers suitable for polymer synthesis. wikipedia.org

Lactones are valuable cyclic ester monomers that can be polymerized into polyesters. Two key regioisomeric lactones, α-carenelactone (αCarL) and ε-carenelactone (εCarL), have been successfully synthesized from 3-carene. rsc.org The synthesis is a multi-step oxidative transformation:

Hydroboration-Oxidation : The double bond in 3-carene is first converted to an alcohol. rsc.orgresearchgate.net

Oxidation : The resulting alcohol is then oxidized to form the corresponding ketone. rsc.orgresearchgate.net

Baeyer–Villiger Oxidation : The ketone undergoes a Baeyer–Villiger oxidation, a classic reaction that converts a ketone into an ester (in this case, a cyclic ester or lactone), yielding a mixture of α-carenelactone and ε-carenelactone. rsc.org

These two lactone isomers can then be isolated for subsequent polymerization. rsc.org

Diols (dialcohols) are fundamental monomers for the synthesis of polyesters and polyurethanes. tum.de Several methods exist for converting 3-carene into diols.

One effective method is reductive ozonolysis , which cleaves the double bond of 3-carene to produce a diol, referred to as 3-carene diol (3CarDiol). rsc.org

Another established pathway involves a two-step process to create 3,4-caranediol:

Epoxidation : 3-carene is first reacted with an oxidizing agent like peracetic acid to form 3,4-epoxycarane. mdpi.comgoogle.com

Hydration : The resulting epoxide undergoes a hydration reaction, where the epoxide ring is opened to form the corresponding 3,4-caranediol. google.com

These diols serve as rigid, bio-based building blocks for step-growth polymerization. tum.de

Polymerization Strategies for Carene-Derived Monomers

The monomers derived from this compound can be polymerized using various established techniques to create novel bio-based polymers with unique properties.

Polyesters : Carene-derived lactones (αCarL and εCarL) are suitable for Ring-Opening Polymerization (ROP) . rsc.org This method uses metal-organic catalysts to open the cyclic lactone monomer and link them together to form a long polyester (B1180765) chain. rsc.org Both the individual isomers and mixtures of αCarL and εCarL have been successfully polymerized this way. rsc.org

Alternatively, polyesters can be synthesized via polycondensation . libretexts.org This step-growth polymerization method involves reacting a diol with a dicarboxylic acid (or its ester derivative). For instance, 3-carene diol (3CarDiol) has been copolymerized with dimethyl terephthalate (B1205515) to produce a polyester. rsc.org

Polyamides : Polyamides, commonly known as nylons, are synthesized from lactams (cyclic amides) via ROP or from the polycondensation of diamines and diacids. mdpi.comthesciencehive.co.uk Lactams can be synthesized from terpene-derived ketones in a multi-step process involving the formation of an oxime followed by a Beckmann rearrangement. researchgate.nettum.de These carene-derived lactams can then be polymerized through anionic ring-opening polymerization to yield high-performance polyamides. tum.deresearchgate.netrsc.org Copolymers can also be created by polymerizing carene-based lactams with traditional monomers like caprolactam. researchgate.net

The polymers synthesized from this compound-derived monomers exhibit a range of interesting and potentially advantageous properties, which are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and gel permeation chromatography (GPC). rsc.orgresearchgate.netrsc.org

The incorporation of the rigid, bicyclic carene structure into the polymer backbone significantly influences the material's thermal properties. tum.de Polyesters derived from carene lactones have been shown to be amorphous or semi-crystalline, with glass transition temperatures (Tg) ranging from -15 to 50 °C and, for the semi-crystalline variant, a melting point (Tm) up to 170 °C. rsc.org Polyamides derived from a (+)-3-carene-based lactam have been reported to be amorphous with a high glass transition temperature of 120 °C and molecular weights exceeding 30 kg/mol , which is comparable to some commercial polyamides. tum.de

The specific properties can be tuned by the choice of monomer and polymerization strategy. For example, using a mixture of α- and ε-carenelactone results in a semi-crystalline polyester, whereas the individual isomers produce amorphous polymers. rsc.org This tunability makes these bio-based polymers promising candidates for a variety of applications. rsc.org

Data Table: Thermal Properties of 3-Carene-Derived Polymers

| Polymer Type | Monomer(s) | Polymerization Method | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

| Polyester | α-Carenelactone | ROP | ~50 °C | N/A | Amorphous |

| Polyester | ε-Carenelactone | ROP | ~-15 °C | N/A | Amorphous |

| Polyester | α- & ε-Carenelactone Mix | ROP | ~25 °C | ~170 °C | Semi-crystalline |

| Polyester | 3-Carene Diol & DMT | Polycondensation | ~50 °C | N/A | Amorphous |

| Polyamide | 3R-caranlactam | ROP | 120 °C | N/A | Amorphous |

Data synthesized from sources rsc.orgtum.de. DMT = Dimethyl terephthalate. 3R-caranlactam is derived from (+)-3-carene.

Development of Chiral Platform Chemicals for Fine Chemical Synthesis

This compound, a bicyclic monoterpene available from the chiral pool, serves as an inexpensive and versatile starting material for the synthesis of a wide array of enantiopure compounds. nih.gov Its inherent chirality and unique strained bicyclo[4.1.0]heptane framework make it an attractive renewable feedstock for the development of chiral platform chemicals, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals. nih.govresearchgate.net The transformations of this compound often focus on the functionalization of its double bond and the subsequent manipulation of the bicyclic skeleton to produce chiral building blocks. researchgate.net

A primary strategy in utilizing this compound involves stereoselective reactions that retain the native carbon framework, thereby preserving the chiral information. researchgate.netichem.md Epoxidation of the C3-C4 double bond is a common initial step, leading to the formation of diastereomeric α- and β-3,4-epoxycaranes. The stereoselectivity of this reaction is highly dependent on the oxidizing agent used. For instance, oxidation with peroxycarboxylic acids typically yields α-3,4-epoxycarane as the major product due to the steric hindrance of the gem-dimethyl group. researchgate.net In contrast, catalytic systems involving transition metals can be tuned to favor the formation of one isomer over the other. One study found that using a catalytic system of 1,2-diaminocyclohexane resulted in the exclusive formation of α-3,4-epoxycarane with a yield of up to 98%. ichem.md

These epoxycaranes are versatile chiral synthons. Their strained oxirane ring can be opened by various nucleophiles to introduce new functional groups in a regio- and stereoselective manner, leading to the synthesis of chiral diols, azido-alcohols, and amino alcohols. researchgate.net For example, the ring-opening of α-3,4-epoxycarane with sodium azide (B81097) is a key step in the synthesis of chiral diaminocaranes, which serve as precursors for effective ligands in asymmetric catalysis. researchgate.net

Further transformations of this compound have led to the development of novel monomers for bio-based polymers. rsc.orgresearchgate.net Through multi-step oxidative processes, including hydroboration, oxidation, and Baeyer–Villiger oxidation, this compound can be converted into regioisomeric lactones, namely α-carenelactone (αCarL) and ε-carenelactone (εCarL). rsc.org These chiral lactones can undergo ring-opening polymerization to produce polyesters with promising thermal properties. Similarly, this compound is a valuable precursor for producing ε-lactams, which can be polymerized to create polyamides with high glass transition temperatures, surpassing those of conventional polyamides like PA6. researchgate.netnih.gov

The data below summarizes the properties of polyesters derived from 3-carene-based lactone monomers.

Table 1: Thermal Properties of Polyesters Derived from 3-Carene Lactones

| Monomer / Monomer Mix | Catalyst | Glass Transition Temperature (Tg) | Melting Point (Tm) |

|---|---|---|---|

| α-carenelactone (αCarL) | Sn(Oct)2 | 50 °C | Amorphous |

| ε-carenelactone (εCarL) | Sn(Oct)2 | -15 °C | Amorphous |

Data sourced from research on polyester synthesis from 3-carene as a renewable feedstock. rsc.org

Another significant application of this compound is in the synthesis of chiral ligands for asymmetric catalysis. A straightforward synthetic route allows for the transformation of (+)-3-carene into mono-N-tosylated-1,2-diamines. researchgate.net This process involves the creation of an N-tosylaziridine derivative, followed by ring-opening with sodium azide and subsequent reduction. The resulting chiral diamine has proven to be an effective ligand in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net

The effectiveness of these ligands is demonstrated in the table below, showing the conversion and enantiomeric excess for the reduction of acetophenone.

Table 2: Performance of a (+)-3-Carene-Derived Chiral Diamine Ligand in the Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from research on novel (+)-3-carene derivatives and their application in asymmetric synthesis. researchgate.net

Furthermore, the β-lactam derived from (+)-3-carene can be transformed into amino alcohols, which can then be used to synthesize Schiff bases. ichem.md These Schiff bases, in combination with metal complexes like VO(acac)₂, have been successfully employed in the asymmetric oxidation of prochiral sulfides, showcasing another avenue for the application of 3-carene-derived chiral platform chemicals in fine chemical synthesis. ichem.md

Advanced Spectroscopic and Chromatographic Methods in 3 Carene Research

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the products of (-)-3-carene reactions, particularly in complex mixtures derived from oxidation processes. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and fragment ions, which is crucial for distinguishing between isobaric compounds.

In studies of the atmospheric oxidation of 3-carene (B45970) by hydroxyl (OH) radicals, highly oxidized organic molecules (HOMs) are formed. Techniques such as High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS) are employed to analyze the gas and particle phases of these reactions. nih.govacs.org This method allows for the identification of a wide range of oxidation products, with researchers identifying approximately 200 organic molecular adducts to iodide ions. acs.org The high mass accuracy helps in assigning molecular formulas like C₁₀H₁₈O₃, presumed to be a hydroxy hydroperoxide, which is a key intermediate in the oxidation pathway. acs.org

The particle phase of 3-carene oxidation is often dominated by species with higher oxygen content, such as O₅ and O₆ compounds, compared to the gas phase where O₂ and O₃ species are more prevalent. nih.govacs.org HRMS, coupled with techniques like collision-induced dissociation (CID), helps in the structural characterization of these products by analyzing their fragmentation patterns. nih.gov For instance, the neutral losses observed in CID spectra can be correlated with specific oxygen-containing functional groups like carboxyl, hydroxyl, and hydroperoxyl groups. nih.govresearchgate.net This approach has been successfully used to characterize previously unreported ozonolysis products of monoterpenes structurally analogous to 3-carene. researchgate.net

Electrochemical methods coupled with HRMS have also emerged as a valuable technique to mimic and study the oxidative metabolism of organic compounds. mdpi.com This approach has been used to generate and identify mono- and di-hydroxylated derivatives of contaminants, demonstrating its potential for studying the transformation products of compounds like 3-carene. mdpi.com

Table 1: Examples of Oxidized Products of Δ³-Carene Identified by HRMS This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Molecular Formula | Phase Detected |

|---|---|---|

| Hydroxy Hydroperoxide | C₁₀H₁₈O₃ | Gas |

| Highly Oxidized Molecules | C₇-C₁₀ Species | Particle |

| Oxygenated Species | C₁₀H₁₂₋₁₈O₃₋₇ | Gas |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of this compound and its derivatives. fz-juelich.de Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map out the complete atomic connectivity and spatial arrangement of atoms within a molecule. southampton.ac.ukcore.ac.uk

The ¹H NMR spectrum of 3-carene shows characteristic signals for its methyl groups and protons on the bicyclic ring system. researchgate.netchemicalbook.com For example, intense peaks around 0.6 ppm and 1.6 ppm are representative of the protons of the methyl groups in the 3-carene molecule. researchgate.net The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom in the unique bicyclic structure. nih.govnih.gov

NMR is particularly powerful in analyzing the products of isomerization reactions. When 3-carene is treated with an acid-activated glauconite (B1166050) catalyst, a mixture of products is formed. researchgate.net NMR analysis, including ¹H and ¹³C spectra, is used to identify and quantify the components of this mixture, allowing for the proposal of a detailed reaction mechanism. researchgate.net

Advanced 2D NMR techniques are crucial for complex structures. core.ac.uk

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of a molecule. core.ac.uk

TOCSY (Total Correlation Spectroscopy) identifies all protons within a given spin system, not just those that are directly coupled. core.ac.uk

These techniques combined allow for the complete assignment of all ¹H and ¹³C signals and the definitive determination of the planar structure and relative stereochemistry of complex natural products and reaction products derived from this compound. core.ac.uk

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is interactive and can be sorted by clicking on the column headers.

| Nucleus | Representative Chemical Shift (ppm) |

|---|---|

| ¹H (Methyl Groups) | ~0.6, ~1.6 |

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, HPLC) for Purity Assessment and Mixture Analysis

Chromatography is the primary method for separating components of a mixture and assessing the purity of this compound. nih.gov The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for analyzing volatile compounds like 3-carene and its reaction products. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. researchgate.net The separated components then enter a mass spectrometer, which provides both identification and quantification. GC-MS has been instrumental in identifying metabolites of 3-carene produced by human cytochrome P450 enzymes, such as Δ³-carene-epoxide. researchgate.net The technique is also standard for determining the composition of essential oils, where 3-carene is often a significant component. thegoodscentscompany.com Analytical standards for 3-carene typically specify a purity of ≥95.0% as determined by GC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally sensitive compounds. tricliniclabs.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase at high pressure. nih.gov A reverse-phase HPLC method has been developed for the analysis of 3-carene using a mobile phase of acetonitrile (B52724) and water. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com HPLC is also suitable for determining the purity of 3-carene, with some commercial suppliers providing a purity specification of 98% by HPLC. selleckchem.com

These chromatographic techniques are essential for quality control, reaction monitoring, and detailed analysis of complex mixtures containing this compound and its derivatives. researchgate.netnih.gov

Computational Chemistry for Reaction Mechanism Prediction and Molecular Interactions (e.g., DFT Calculations, Molecular Dynamics Simulations)

Computational chemistry provides profound insights into the reactivity and properties of this compound at the molecular level, complementing experimental findings. grnjournal.usowlstown.net These methods can model reaction pathways, predict the stability of intermediates and transition states, and simulate molecular interactions. grnjournal.us

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying reaction mechanisms. grnjournal.usmdpi.com DFT calculations have been employed to investigate the gas-phase ozonolysis mechanism of 3-carene. researchgate.net These studies show the reaction proceeds via the Criegee mechanism, involving the initial addition of ozone to the double bond to form primary ozonides, which then rearrange into Criegee intermediates and final products. researchgate.net DFT is also used to calculate thermochemical and kinetic parameters for reactions, such as the oxidation of 3-carene by OH radicals, helping to identify the rate-limiting steps. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of molecules over time. rsc.org While quantum methods like DFT are excellent for reaction pathways, MD simulations can model larger systems and longer timescales, providing information on conformational changes and intermolecular interactions, such as how this compound might interact with a biological receptor or solvent molecules. researchgate.net Enhanced sampling MD simulations have proven effective in predicting the binding mechanisms and structural effects of ligands on complex biological targets. rsc.org

Together, these computational tools are invaluable for:

Predicting Reaction Pathways: Proposing plausible mechanisms for reactions like oxidation and isomerization. acs.orgrsc.org

Understanding Reactivity: Explaining the regioselectivity and stereoselectivity observed in experiments.

Interpreting Spectroscopic Data: Assisting in the assignment of complex spectra by calculating theoretical spectroscopic parameters. rsc.org

Computational chemistry has become a predictive and explanatory tool that guides experimental work and deepens the understanding of the complex chemistry of this compound. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Δ³-Carene-epoxide |

| Acetonitrile |

| Formic Acid |

Q & A

Q. How to ensure reproducibility in this compound research across independent laboratories?

- Methodological Approach : Adhere to ARRIVE guidelines for animal studies, detailing strain, sex, and housing conditions. Publish raw data (e.g., electrophysiology traces, chromatograms) in supplementary materials. Use commercial this compound from certified suppliers (e.g., Sigma-Aldrich ) and report lot numbers. Collaborate via multicenter trials to validate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.